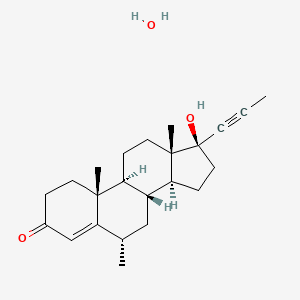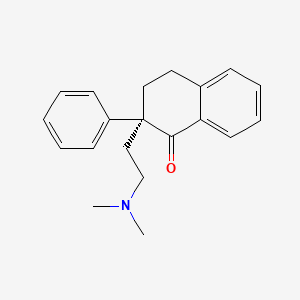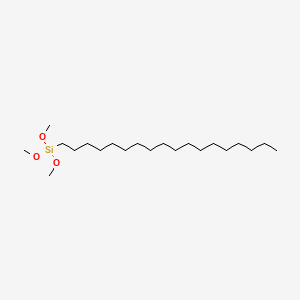
2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-" often involves the use of stable N-heterocyclic carbenes, as seen in the synthesis of imidazo[1,5-a]pyridines and their derivatives (Alcarazo et al., 2005). Additionally, methods like iodine/CuI mediated oxidative C–H amination have been utilized for the synthesis of similar compounds, as evidenced in the creation of 2-iodo-imidazo[1,2-a]pyridines (Dheer et al., 2016).
Molecular Structure Analysis
The molecular structure of "2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-" and related compounds is characterized by complex arrangements of atoms and bonds. X-ray crystallography and theoretical molecular orbital (MO) calculations have been employed to determine the structures of similar compounds (Amato et al., 1990).
Chemical Reactions and Properties
Compounds like "2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-" undergo various chemical reactions, including iodocyclization cascades and C-H amination, which play a critical role in their synthesis and modification (Zhou et al., 2019). These reactions are essential for creating specific structures and functionalities in these compounds.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
“2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” and its derivatives are actively used in the synthesis of complex organic compounds with potential medicinal applications. The synthesis and antimicrobial screening of novel azaimidoxy compounds, including 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, have showcased potential as chemotherapeutic agents due to their antimicrobial activities, indicating the potential of derivatives of “2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” in medicinal chemistry (Jain, Nagda, & Talesara, 2006).
Material Science and Chemistry
In material science, derivatives of “2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” have been synthesized and investigated for their unique properties. For instance, novel electrochromic and fluorescent nitrobenzoyl pyrrole derivatives have been synthesized, showcasing promising optical and electrochemical properties which could be harnessed in advanced material applications (Coelho et al., 2014).
Biochemistry and Pharmacology
“2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” and its related compounds have been a subject of interest in biochemistry and pharmacology. For instance, the study of the role of Orexin-1 Receptor mechanisms on compulsive food consumption in a model of binge eating in female rats involved compounds structurally related to “2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-”, shedding light on the potential pharmacological treatments for eating disorders (Piccoli et al., 2012).
Advanced Synthesis Techniques
The compound and its derivatives have been used in advanced synthesis techniques. For instance, the discovery of the Periodinane Oxy-Assisted (POA) Oxidation Mechanism in the IBX-Controlled Oxidative Dearomatization of Pyrroles mediated by Acetic Acid highlights the role of “2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” in understanding complex oxidation mechanisms in organic chemistry (Farshadfar et al., 2022).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-iodobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOSXWBFXSDUDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919695 |
Source


|
| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)- | |
CAS RN |
91487-18-2 |
Source


|
| Record name | N-Succinimidyl 3-iodobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091487182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














